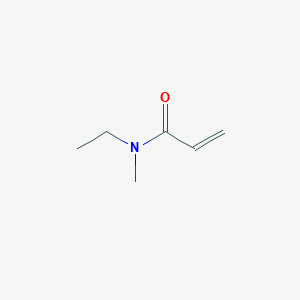

N-ethyl-N-methylprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition and Transportation Behavior

N-ethyl-N-methylprop-2-enamide derivatives exhibit significant applications in the inhibition of tyrosinase, an enzyme critical in the process of melanin synthesis in human skin. Studies have shown that certain derivatives, such as β-enamino thiosemicarbazide, not only inhibit tyrosinase activity effectively but also demonstrate substantial binding and transportation interactions with human serum albumin (HSA). This interaction is crucial for the potential therapeutic applications of these compounds in treating hyperpigmentation disorders. The transportation behavior of these derivatives through HSA highlights their bioavailability and efficiency in reaching target sites within the body (Chaves et al., 2018).

Molecularly Imprinted Polymers

N-ethyl-N-methylprop-2-enamide derivatives serve as functional monomers in the synthesis of molecularly imprinted polymers (MIPs). These polymers are engineered to have high affinity towards specific biomolecules, making them invaluable in sensing and separation technologies. The versatility of these derivatives allows for the creation of MIPs that can selectively bind to various targets, such as tyramine and L-norepinephrine, demonstrating their potential in biomedical applications and drug delivery systems (Sobiech et al., 2022).

RAFT Polymerization

The controlled radical polymerization technique, known as RAFT (Reversible Addition-Fragmentation chain Transfer), benefits from the use of N-ethyl-N-methylprop-2-enamide derivatives as chain transfer agents. This application underscores the role of these compounds in synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. Such precision in polymer synthesis is crucial for creating materials with specific properties for drug delivery, tissue engineering, and other advanced biomedical applications (Convertine et al., 2004).

Wirkmechanismus

Mode of Action

It is known that amides, a class of compounds to which n-ethyl-n-methylprop-2-enamide belongs, often interact with their targets through hydrogen bonding and hydrophobic interactions . The exact nature of these interactions for N-ethyl-N-methylprop-2-enamide remains to be elucidated .

Biochemical Pathways

Given the lack of information on its primary targets and mode of action, it is difficult to predict which pathways might be affected .

Pharmacokinetics

Therefore, it is currently unknown how these factors might impact the bioavailability of the compound .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Eigenschaften

IUPAC Name |

N-ethyl-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-6(8)7(3)5-2/h4H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTWHNWBICCBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102844-05-3 |

Source

|

| Details | Compound: 2-Propenamide, N-ethyl-N-methyl-, homopolymer | |

| Record name | 2-Propenamide, N-ethyl-N-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102844-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-methylprop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)

![N-(furan-2-ylmethyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2917267.png)

![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)